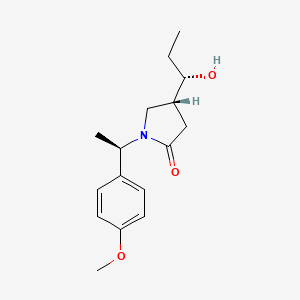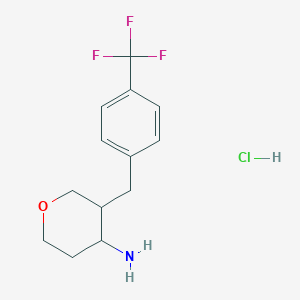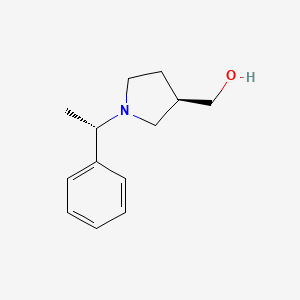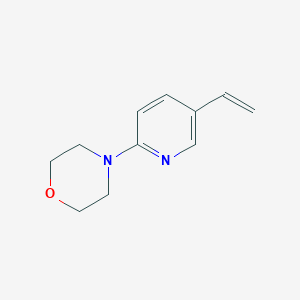
4-(5-Vinylpyridin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Vinylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol This compound features a morpholine ring substituted with a vinyl group at the 5-position of a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Vinylpyridin-2-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Another method involves the cyclization of amino alcohols and related compounds. This process can be performed using various reagents and catalysts, such as transition metals, to achieve the desired morpholine structure .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
4-(5-Vinylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like sodium azide and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines. Substitution reactions may result in various substituted derivatives of this compound.
科学研究应用
4-(5-Vinylpyridin-2-yl)morpholine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(5-Vinylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
4-(5-Vinylpyridin-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and chemical applications.
Morpholine derivatives: These compounds feature the morpholine ring and are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
4-(5-ethenylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C11H14N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h2-4,9H,1,5-8H2 |
InChI 键 |
VYVUDTITJCQTJN-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CN=C(C=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


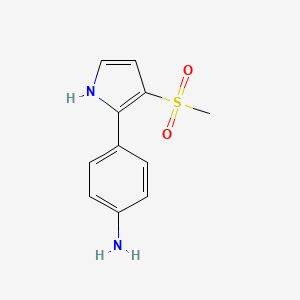
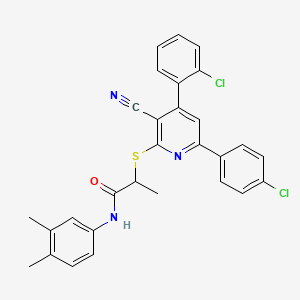
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
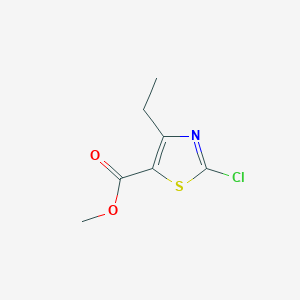
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
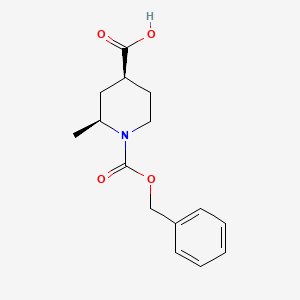
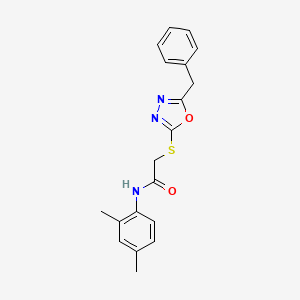


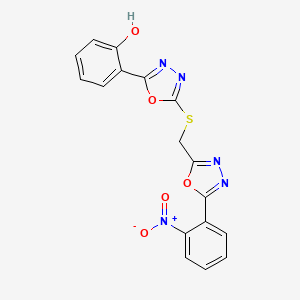
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
